

Evaluating the weed control spectrum of Amicarbazone on various species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amicarbazone

Cat. No.: B1667049

[Get Quote](#)

Amicarbazone: A Comparative Guide to its Weed Control Spectrum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the weed control spectrum of **Amicarbazone**, a triazolinone herbicide. It offers a comparative analysis of its performance against other herbicide classes, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations to elucidate its mechanism of action and factors influencing its efficacy.

Amicarbazone is a selective herbicide used for the control of a broad spectrum of annual broadleaf and grass weeds in various crops, including corn, sugarcane, and turfgrass.^{[1][2][3]} Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), similar to triazine herbicides like atrazine.^{[4][5]} **Amicarbazone** binds to the QB domain of the D1 protein in PSII, blocking electron transport and leading to chlorosis, necrosis, and eventual death of susceptible plants.^{[4][5]} Notably, it has been shown to be more potent than atrazine, allowing for lower application rates.^{[4][5][6]}

Comparative Efficacy of Amicarbazone

Amicarbazone demonstrates a wide range of efficacy against numerous weed species. The following tables summarize its performance and compare it with other commonly used

herbicides based on data from various field and laboratory studies.

Table 1: Weed Control Spectrum of Amicarbazone in Maize

Weed Species	Common Name	Amicarbazone Efficacy (% Control)	Herbicide Alternative	Alternative Efficacy (% Control)
Amaranthus blitoides	Mat Amaranth	91.6	Nicosulfuron	95.8
Amaranthus retroflexus	Redroot Pigweed	90.6 - 100	Nicosulfuron	98.2
Chenopodium album	Common Lambsquarters	90 - 100	Nicosulfuron	100
Cleome viscosa	Jazmin de Rio	Low	Rimsulfuron (11.25 g ai/ha)	88.1
Datura stramonium	Jimsonweed	Good	Nicosulfuron	100
Physalis alkekengi	Chinese Lantern Plant	Low (pre-emergence)	Nicosulfuron	Good
Setaria viridis	Green Foxtail	Good	Nicosulfuron	100
Cardaria draba	Hoary Cress	Low	Nicosulfuron	Low
Echinochloa colonum	Jungle Rice	Low (at 350 g ai/ha)	Nicosulfuron	High
Corchorus olitorius	Tussa Jute	Low	Nicosulfuron	High
Cyperus rotundus	Yellow Nutsedge	100 (at 350-525 g ai/ha)	Nicosulfuron + Rimsulfuron	100

Data synthesized from a study comparing **Amicarbazone** with sulfonylurea herbicides in maize.

Table 2: Comparative Efficacy of Amicarbazone in Turfgrass

Weed Species	Common Name	Amicarbazone Efficacy (% Occurrence Reduction)	Herbicide Alternative	Alternative Efficacy (% Occurrence Reduction)
Poa annua	Annual Bluegrass	98	Terbuthylazine	86
Poa annua	Annual Bluegrass	98	Indaziflam	38
Poa annua	Annual Bluegrass	98	Pyroxasulfone	61
Poa annua	Annual Bluegrass	98	S-metolachlor	59
Poa annua	Annual Bluegrass	98	Simazine	34-40
Poa annua	Annual Bluegrass	98	Metribuzin	34-40

Data from a 2018 field trial on herbicide-resistant annual bluegrass.[\[7\]](#)

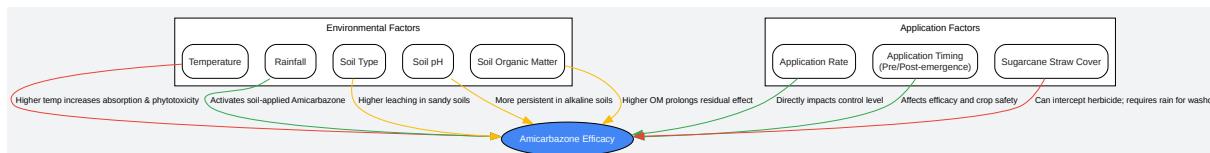
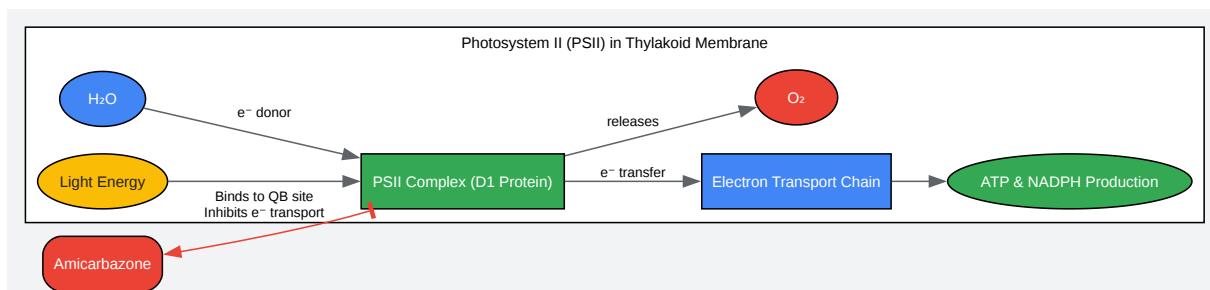
Table 3: Efficacy of Amicarbazone in Sugarcane

Weed Species	Common Name	Amicarbazone Efficacy (% Control)
Broadleaf and Grass Weeds (unspecified)	-	91.2

Data from a study evaluating various herbicides in sugarcane during the rainy season.[\[1\]](#)

Experimental Protocols

Maize Weed Control Trial Comparing Amicarbazone and Sulfonylureas



- Experimental Design: Field experiments were conducted at multiple locations with different soil textures and environmental conditions. A randomized complete block design was used with multiple replications for each treatment.
- Treatments: **Amicarbazone** was applied both pre-emergence and post-emergence at rates of 350, 525, and 700 g a.i./ha. Comparative treatments included post-emergence applications of sulfonylurea herbicides: nicosulfuron (60 g a.i./ha), rimsulfuron (10, 11.25, and 12.5 g a.i./ha), and foramsulfuron (450 g a.i./ha). Other standards like atrazine plus alachlor and EPTC were also included.
- Application: Pre-emergence herbicides were applied before crop emergence, while post-emergence applications were made when maize was at the three-to-six leaf stage.
- Data Collection: Weed population and biomass reduction were assessed for each species 30 days after treatment by counting weeds in fixed quadrats within each plot.
- Statistical Analysis: Data from each location were analyzed separately due to variations in environmental conditions and weed species.

Turfgrass Weed Control Trial for Herbicide-Resistant Poa annua

- Experimental Setup: Four field experiments were conducted in autumn and spring on a golf course with a known population of multiple herbicide-resistant Poa annua.
- Treatments: **Amicarbazone** was compared with other PSII-inhibiting herbicides (terbutylazine, simazine, metribuzin) and herbicides with other modes of action (indaziflam, pyroxasulfone, s-metolachlor, propyzamide, endothall).
- Data Collection: The percentage occurrence of Poa annua was assessed 28 days after treatment. Turfgrass injury was also monitored.
- Key Finding: **Amicarbazone** consistently provided the highest level of control (80-100%) across all trials with minimal and temporary turfgrass injury.[\[7\]](#)

Visualizing Amicarbazone's Mechanism and Influencing Factors

To better understand the biological and environmental interactions of **Amicarbazone**, the following diagrams illustrate its mode of action and the key factors that influence its herbicidal efficacy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. weedcontroljournal.org [weedcontroljournal.org]
- 2. hcpsl.com [hcpsl.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. Amicarbazone, a New Photosystem II Inhibitor | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Evaluating the weed control spectrum of Amicarbazone on various species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667049#evaluating-the-weed-control-spectrum-of-amicarbazone-on-various-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com